molecular formula C13H18N2O7S B13722049 Propylthiouracil N-beta-D-Glucuronide

Propylthiouracil N-beta-D-Glucuronide

Cat. No.: B13722049
M. Wt: 346.36 g/mol
InChI Key: FRRSJAKAIDIIKX-PBPDKXIHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Propylthiouracil N-beta-D-Glucuronide involves the glucuronidation of propylthiouracil. This process is typically carried out in vitro using human liver microsomes and uridine 5′-diphospho-glucuronosyltransferases . The reaction conditions include the use of a ZORBAX Extend-C18 column for chromatographic separation, with a gradient delivery of a mixture of formic acid, methanol, and acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the process likely involves large-scale glucuronidation reactions using similar conditions to those used in laboratory settings, with optimization for yield and purity.

Properties

Molecular Formula

C13H18N2O7S

Molecular Weight

346.36 g/mol

IUPAC Name

(3R,6R)-3,4,5-trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid

InChI

InChI=1S/C13H18N2O7S/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23)/t7?,8-,9?,10?,11-/m1/s1

InChI Key

FRRSJAKAIDIIKX-PBPDKXIHSA-N

Isomeric SMILES

CCCC1=CC(=O)NC(=S)N1[C@H]2C(C([C@H](C(O2)C(=O)O)O)O)O

Canonical SMILES

CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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